![molecular formula C20H19Cl2N3O B13994200 4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide CAS No. 16880-75-4](/img/structure/B13994200.png)
4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide typically involves the introduction of a nitrogen mustard group to the structure of CI994. This process includes several steps:
Formation of the Intermediate: The initial step involves the synthesis of an intermediate compound, which is then subjected to further reactions.
Introduction of the Nitrogen Mustard Group: The nitrogen mustard group is introduced through a reaction with bis(2-chloroethyl)amine.
Final Coupling: The final step involves coupling the intermediate with quinolin-5-yl benzamide under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide undergoes several types of chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bis(2-chloroethyl)amino group.
Oxidation and Reduction: The compound may also participate in oxidation and reduction reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups attached to the nitrogen mustard moiety.
Scientific Research Applications
4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide has several scientific research applications:
Cancer Research: As a histone deacetylase inhibitor, it has shown potential in inhibiting the growth of cancer cells, particularly in solid tumors.
Epigenetic Studies: The compound is used to study the role of histone deacetylases in gene expression and epigenetic regulation.
Drug Development: It serves as a lead compound for developing new histone deacetylase inhibitors with improved efficacy and selectivity.
Mechanism of Action
The mechanism of action of 4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide involves the inhibition of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in changes in gene expression. The compound exhibits selectivity for class I histone deacetylases, particularly HDAC1, HDAC2, and HDAC3 . This selectivity contributes to its antiproliferative effects on cancer cells by inducing cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: Another histone deacetylase inhibitor with a similar structure and mechanism of action.
Melphalan: An alkylating agent used in cancer treatment, which also contains a bis(2-chloroethyl)amino group.
Sarcolysine: Another alkylating agent with a similar chemical structure.
Uniqueness
4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide is unique due to its specific structure, which combines the nitrogen mustard group with a quinolin-5-yl benzamide moiety. This combination enhances its selectivity and potency as a histone deacetylase inhibitor, making it a valuable compound for cancer research and drug development .
Properties
CAS No. |
16880-75-4 |
|---|---|
Molecular Formula |
C20H19Cl2N3O |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
4-[bis(2-chloroethyl)amino]-N-quinolin-5-ylbenzamide |
InChI |
InChI=1S/C20H19Cl2N3O/c21-10-13-25(14-11-22)16-8-6-15(7-9-16)20(26)24-19-5-1-4-18-17(19)3-2-12-23-18/h1-9,12H,10-11,13-14H2,(H,24,26) |
InChI Key |
BUGBIROATHYNDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC=C(C=C3)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Dimethylthieno[2,3-b]furan-4-one](/img/structure/B13994124.png)




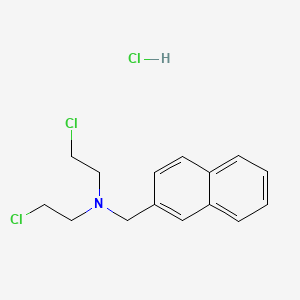

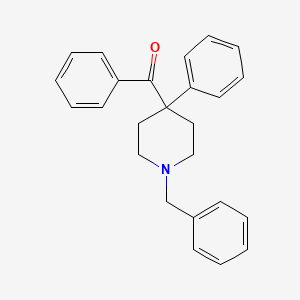
![N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride](/img/structure/B13994152.png)
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-2-methoxybenzene](/img/structure/B13994153.png)
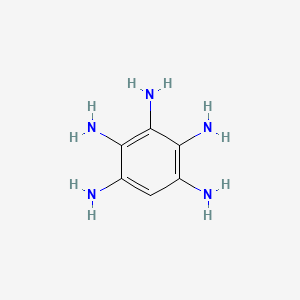
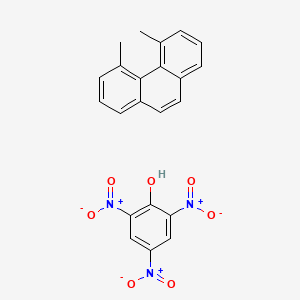
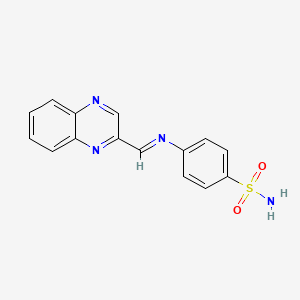
![5-[(2,4-Dinitrophenyl)amino]penta-2,4-dienal](/img/structure/B13994191.png)
